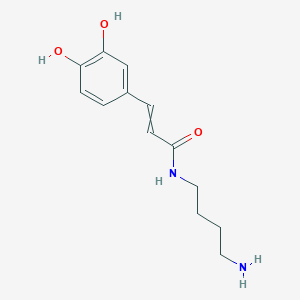

N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide

Description

N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide (CAS: 29554-26-5), also known as caffeoylputrescine, is a cinnamamide derivative characterized by a 3,4-dihydroxyphenyl (catechol) group linked via an acrylamide bond to a 4-aminobutyl (putrescine) moiety. This compound is identified in plant metabolic studies, where it plays a role in anthocyanin regulation. For instance, in Arabidopsis thaliana, its downregulation correlates with altered production of higher molecular weight caffeoyl-polyamine conjugates, suggesting involvement in phenolic metabolism . Structurally, the 4-aminobutyl chain introduces a flexible, positively charged amino group at physiological pH, distinguishing it from simpler cinnamoyl amides.

Properties

IUPAC Name |

N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZNZCYTXQYEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331448 | |

| Record name | N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29554-26-5 | |

| Record name | Caffeoylputrescine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29554-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation Using Coupling Agents

A widely employed method involves activating caffeic acid’s carboxyl group for nucleophilic attack by putrescine’s amine. Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate this reaction under mild conditions.

Procedure :

-

Activation : Dissolve caffeic acid (1 eq) and EDC (1.2 eq) in anhydrous dimethylformamide (DMF) at 0°C. Add hydroxybenzotriazole (HOBt, 1 eq) to suppress racemization.

-

Amidation : Introduce putrescine (1.5 eq) and stir at room temperature for 12–24 hours.

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Yield : 60–75%.

Key Considerations:

-

Protection of Catechol Groups : Unprotected catechol moieties may oxidize under basic conditions. Temporary protection with acetyl groups (using acetic anhydride) is recommended, followed by deprotection with aqueous NaOH.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may complicate purification.

Enzymatic Synthesis via Acyltransferases

Biocatalytic routes offer regioselectivity and milder reaction conditions. Putrescine N-hydroxycinnamoyltransferase (PHT), isolated from Nicotiana tabacum, catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to putrescine.

Procedure :

-

Enzyme Preparation : Express recombinant PHT in E. coli and purify via affinity chromatography.

-

Reaction Setup : Mix caffeoyl-CoA (1 mM), putrescine (5 mM), and PHT (0.1 mg/mL) in Tris-HCl buffer (pH 7.5) at 30°C.

-

Monitoring : Track product formation via HPLC (C18 column, UV detection at 280 nm).

Yield : >90% after 2 hours.

Advantages:

-

Stereochemical Control : Enzymes avoid racemization common in chemical synthesis.

-

Sustainability : Aqueous reactions reduce organic solvent use.

Industrial-Scale Production Challenges

While laboratory syntheses are well-established, industrial production faces hurdles:

Cost of Coupling Agents

EDC and HOBt are prohibitively expensive for large-scale use. Alternatives include:

-

Mixed Anhydride Method : React caffeic acid with isobutyl chloroformate to form a reactive intermediate.

-

Solid-Phase Synthesis : Immobilize putrescine on resin to simplify purification.

Purification Complexity

Caffeoylputrescine’s polarity necessitates advanced techniques:

-

Countercurrent Chromatography : Separates compounds based on partition coefficients, achieving >98% purity.

-

Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high recovery rates.

Analytical Validation of Synthetic Products

Rigorous characterization ensures structural fidelity and purity:

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| ¹H NMR | 500 MHz, DMSO-d₆ | δ 6.7–7.2 (aromatic H), δ 3.2 (NCH₂) |

| HPLC | C18 column, 0.1% HCOOH/MeCN gradient | Retention time: 8.2 min, ≥97% purity |

| HRMS | ESI+, m/z calc. for C₁₃H₁₈N₂O₃: 250.1317 | [M+H]+: 250.1321 |

Emerging Methodologies

Flow Chemistry

Continuous-flow systems enhance reaction control and scalability:

-

Microreactor Setup : Mix caffeic acid chloride and putrescine in a PTFE tube (residence time: 2 min).

-

Yield : 85% with in-line purification via membrane filtration.

Biotechnological Approaches

Metabolic engineering of Saccharomyces cerevisiae enables de novo biosynthesis:

-

Pathway Engineering : Overexpress tyrosine ammonia-lyase (TAL) and 4-hydroxyphenylacetate 3-hydroxylase (HpaBC) to produce caffeic acid.

-

Fermentation : Optimize pH and aeration for titers of 1.2 g/L.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of different oxidation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: It can participate in substitution reactions, particularly involving the amine group.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals are common reagents for oxidation reactions involving caffeoylputrescine.

Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives and substituted compounds, which can have different biological activities and properties.

Scientific Research Applications

Chemical Applications

Model Compound for Reactivity Studies

- N-Caffeoylputrescine serves as a model compound to investigate the reactivity of phenolamides and their derivatives. It is particularly useful for studying oxidation and reduction reactions due to its phenolic hydroxyl groups and propenamide moiety.

Chemical Reactions

- The compound undergoes various reactions:

- Oxidation : Can form quinones under oxidative conditions using reagents like potassium permanganate (KMnO4).

- Reduction : The double bond can be reduced to yield a saturated amide.

- Substitution : The amide nitrogen can engage in nucleophilic substitution reactions.

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | KMnO4 | Quinones |

| Reduction | Pd/C | Saturated amide |

| Substitution | Alkyl halides | Substituted amides |

Biological Applications

Role in Plant Defense Mechanisms

- N-Caffeoylputrescine has been implicated in plant defense against herbivory. It interacts with the jasmonic acid (JA) signaling pathway, which is crucial for activating defense responses in plants.

Antioxidant Properties

- Research indicates that N-Caffeoylputrescine exhibits significant antioxidant activity. In studies involving red pepper cultivars, it demonstrated radical-scavenging capabilities and protective effects against oxidative stress in HepG2 cells, indicating its potential as a natural antioxidant.

Medical Applications

Potential Therapeutic Uses

- Ongoing research is exploring the anti-inflammatory and antioxidant properties of N-Caffeoylputrescine. Its ability to modulate inflammatory pathways makes it a candidate for developing therapeutic agents aimed at treating conditions associated with oxidative stress and inflammation.

Industrial Applications

Natural Product Libraries

- The compound is utilized in the development of natural product libraries and bioactive compound libraries for drug discovery. Its unique properties make it an attractive target for researchers looking to discover new pharmacological agents.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant effects of various phenolic compounds, N-Caffeoylputrescine was found to significantly inhibit lipid peroxidation in vitro. The study highlighted its potential application in food preservation and as a dietary supplement.

Case Study 2: Plant Defense Mechanism

A research project explored the role of N-Caffeoylputrescine in tobacco plants under herbivore attack. Results indicated that plants treated with this compound exhibited enhanced resistance to herbivores through increased jasmonic acid levels, suggesting its potential use in agricultural practices to protect crops.

Mechanism of Action

N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide exerts its effects primarily through the jasmonic acid signaling pathway. When plants are attacked by herbivores, the jasmonic acid pathway is activated, leading to the production of caffeoylputrescine. This compound then contributes to the plant’s defense by repelling herbivores and reducing damage . The transcription factor MYB8 controls the production of caffeoylputrescine, along with other phenolamides .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Cinnamamide Derivatives

Structure-Activity Relationships (SAR)

N-Substituent Effects: Alkyl Chains (e.g., 4-Aminobutyl): The 4-aminobutyl group in the target compound enhances water solubility due to its protonatable amino group, facilitating interactions with polar biological targets. This contrasts with aryl-substituted analogs (e.g., 3p, 3s), where hydrophobic substituents improve membrane permeability but reduce solubility . Aromatic Substituents: Electron-withdrawing groups (e.g., trifluoromethyl in –6) increase lipophilicity and antimicrobial potency by enhancing membrane penetration and target binding .

Catechol Group :

The 3,4-dihydroxyphenyl moiety in the target compound confers antioxidant activity, akin to clovamide derivatives (), which exhibit antimicrobial properties via radical scavenging .

Anti-Inflammatory vs. Antimicrobial Activity: Analogs with phenolic or methoxy groups (e.g., compounds in –9) show anti-inflammatory activity (IC50 < 20 µM) via NF-κB pathway modulation . Halogenated or trifluoromethylated aryl derivatives (–6) prioritize antimicrobial effects, with MICs as low as 12.9 µM against MRSA .

Physicochemical Properties

- Lipophilicity : Calculated clogP values for aryl-substituted cinnamamides (e.g., 3p: clogP ≈ 3.2) exceed those of the target compound (clogP ≈ 1.8), reflecting reduced polarity and increased tissue penetration in the former .

- Bioavailability: The 4-aminobutyl chain may improve renal clearance but limit blood-brain barrier penetration compared to aryl analogs .

Biological Activity

N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide, also known as caffeoylputrescine, is a compound of increasing interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

Caffeoylputrescine is characterized by a specific structural arrangement that includes a caffeoyl group linked to a putrescine moiety. This unique structure allows the compound to participate in various biochemical pathways, particularly in plant defense mechanisms.

The primary mechanism of action for this compound involves its interaction with the jasmonic acid signaling pathway. This pathway is crucial for plant defense against herbivores and pathogens. The compound acts as an antioxidant , scavenging free radicals and reducing oxidative stress in plant tissues. Additionally, it may modulate the activity of enzymes involved in various biological processes.

1. Antioxidant Properties

Caffeoylputrescine exhibits significant antioxidant activity. It has been shown to scavenge reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism. This property is essential for protecting cells from oxidative damage, which can lead to various diseases.

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has shown anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and mediators, which are critical in inflammatory responses.

Case Studies

Case Study 1: Plant Defense Mechanism

A study investigated the role of caffeoylputrescine in enhancing non-host resistance against herbivores such as leafhoppers. The application of this compound resulted in increased jasmonic acid levels, leading to enhanced defensive responses in treated plants.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against various pathogens. The compound exhibited significant growth inhibition of pathogenic bacteria, suggesting its potential use in agricultural applications to combat plant diseases .

Future Directions

The ongoing research into this compound highlights its potential as a versatile compound with applications in agriculture and medicine. Future studies should focus on:

- Mechanistic Studies : Further elucidation of its biochemical pathways and interactions at the molecular level.

- Formulation Development : Creating formulations for agricultural use that leverage its antimicrobial and antioxidant properties.

- Clinical Trials : Investigating its efficacy and safety in human health applications.

Q & A

Q. What metabolomic approaches identify downstream metabolites of this compound in plant tissues?

- Answer : Use high-resolution LC-QTOF-MS in negative ion mode. Fragmentation patterns (MS/MS) match against databases (e.g., GNPS). Key metabolites include NB13 and NB16 (caffeoyl-polyamine conjugates), which are downregulated upon treatment. Multivariate analysis (PCA/OPLS-DA) differentiates metabolic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.